molecular formula C8H6BrClO3 B15322138 2-Bromo-6-chloromandelic acid

2-Bromo-6-chloromandelic acid

Cat. No.: B15322138
M. Wt: 265.49 g/mol
InChI Key: DRAQMKALONHACC-UHFFFAOYSA-N
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Description

2-Bromo-6-chloromandelic acid is an organic compound with significant interest in various fields of chemistry and industry. It is characterized by the presence of both bromine and chlorine atoms attached to a mandelic acid backbone, making it a unique halogenated derivative of mandelic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloromandelic acid typically involves the bromination and chlorination of mandelic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and subsequent chlorination using thionyl chloride or similar reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as mandelic acid. The process includes halogenation reactions under optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloromandelic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-Bromo-6-chloromandelic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloromandelic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity to target molecules, making it effective in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-6-fluoromandelic acid
  • 2-Bromo-6-chlorobenzoic acid
  • 2-Chloro-6-bromomandelic acid

Comparison: 2-Bromo-6-chloromandelic acid is unique due to the specific positioning of bromine and chlorine atoms on the mandelic acid backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

2-(2-bromo-6-chlorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrClO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

DRAQMKALONHACC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(=O)O)O)Cl

Origin of Product

United States

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